molecular formula C10H14N4 B1426849 2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1031482-86-6

2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1426849
CAS No.: 1031482-86-6
M. Wt: 190.25 g/mol
InChI Key: LYKHQBGOAHMZJI-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole is a sophisticated bifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a saturated octahydropyrrolo[3,4-c]pyrrole core, a bicyclic diamine structure known to confer favorable three-dimensionality and pharmacokinetic properties to drug candidates, linked to a pyrimidine heterocycle, a ubiquitous pharmacophore in bioactive molecules . The fusion of these two privileged structures makes it a valuable precursor for the development of novel therapeutic agents. Scientific literature highlights that disubstituted octahydropyrrolo[3,4-c]pyrroles are investigated as potent orexin receptor modulators , which are key targets in neuroscience research for conditions such as sleep disorders, addiction, and stress-related behaviors. Furthermore, substituted pyrimidines are extensively researched for their anti-inflammatory activities, functioning by inhibiting critical inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α (TNF-α) . The presence of the pyrimidine ring also suggests potential for developing inhibitors of various enzymes, such as histone deacetylases (HDACs) and kinases. This compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers can utilize this building block to explore its structure-activity relationships, mechanism of action, and selectivity profiles in various biochemical assays.

Properties

IUPAC Name

5-pyrimidin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-2-12-10(13-3-1)14-6-8-4-11-5-9(8)7-14/h1-3,8-9,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKHQBGOAHMZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Molecular Structure:

  • Molecular Formula: C10H15ClN4
  • Molecular Weight: 226.70 g/mol
  • IUPAC Name: 5-pyrimidin-2-yl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole; hydrochloride
  • Canonical SMILES: C1C2CN(CC2CN1)C3=NC=CC=N3.Cl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor for various enzymes. Its structure allows it to fit into the active sites of enzymes, modulating their activity.
  • Receptor Binding: It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that derivatives of pyrrole compounds exhibit promising anticancer activities. For example, studies have demonstrated that certain pyrrole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The apoptotic effects were evaluated using assays such as resazurin and caspase activity assays, indicating that these compounds can effectively reduce cell viability in various cancer cell lines.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that this compound can inhibit pro-inflammatory cytokines and modulate inflammatory pathways. Such activities are crucial for developing treatments for conditions like arthritis and other inflammatory diseases.

Antioxidant Activity

Antioxidant properties have been noted in several studies involving pyrrole derivatives. The ability to scavenge free radicals contributes to their potential as therapeutic agents against oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Properties
2-(Pyridin-2-yl)octahydropyrrolo[3,4-c]pyrrolePyridine ring instead of pyrimidineVaries significantly from pyrimidine derivativesDifferent enzyme inhibition profiles
Octahydropyrrolo[3,4-c]pyrrole DerivativesCommon core structureDiverse biological activitiesVariations in substituents lead to different properties

Case Studies and Research Findings

  • Cytotoxicity Studies: A series of synthesized pyrrole derivatives were screened for cytotoxic effects against HepG2 (liver cancer) and EACC (esophageal cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at concentrations as low as 100 µg/mL .
  • Apoptotic Pathway Modulation: In a study exploring the apoptotic effects of pyrrole derivatives, compounds showed a dose-dependent increase in caspase activity, confirming their role in inducing apoptosis in cancer cells .
  • Inflammatory Cytokine Inhibition: Research demonstrated that the compound could inhibit the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Subcritical water synthesis (used for thiazol-2-yl and N-benzoylthiourea derivatives) reduces reaction times and improves sustainability compared to traditional methods .

Pharmacological and Functional Comparisons

Antimicrobial Activity

  • 2-(Thiazol-2-yl)octahydropyrrolo[3,4-c]pyrrole derivatives exhibit moderate activity against bacterial (e.g., Staphylococcus aureus) and fungal strains (Candida albicans), as well as Mycobacterium tuberculosis H37Rv (MIC values: 8–32 µg/mL) .
  • Pyrimidin-2-yl analog: No antimicrobial data is reported in the provided evidence, suggesting a gap in current research.

Central Nervous System (CNS) Modulation

  • Disubstituted octahydropyrrolo[3,4-c]pyrroles (e.g., orexin receptor antagonists) are potent in treating insomnia by blocking orexin-induced wakefulness . These compounds often feature bulkier substituents (e.g., aryl groups) to enhance receptor affinity.
  • Pyrimidin-2-yl analog : The pyrimidine group’s electron-deficient nature could theoretically modulate CNS targets, but specific orexin receptor activity is undocumented in the evidence.

Stability and Reactivity

  • N-Benzoylthiourea derivatives are reactive toward isothiocyanates and α-haloketones, enabling further functionalization .
  • Pyrimidin-2-yl analog : The pyrimidine ring’s stability under physiological conditions may improve pharmacokinetic profiles compared to thiazole or thiourea derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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